molecular formula C13H15NO2 B042585 苯甲基 5,6-二氢吡啶-1(2H)-羧酸酯 CAS No. 66207-23-6

苯甲基 5,6-二氢吡啶-1(2H)-羧酸酯

货号 B042585
CAS 编号: 66207-23-6
分子量: 217.26 g/mol
InChI 键: YWKYQRWNOXUYJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related dihydropyridine derivatives often involves cascade reactions or modifications of existing dihydropyridine frameworks. For example, 1,2-Dihydropyridine-5,6-dicarboxylates can be constructed through a cascade reaction of primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid under mild conditions, demonstrating a method that might be adaptable for the synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (Yin et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of related dihydropyridine compounds reveal significant insights into their configuration. For instance, the structural analysis of tetrahydropyridines reveals varied conformations, such as flat boat and twisted boat, which are stabilized by intra- and intermolecular hydrogen bonds (Iwasaki et al., 1987).

Chemical Reactions and Properties

Dihydropyridines engage in a range of chemical reactions, including functionalization reactions that highlight their reactivity and potential for further derivatization. For example, the functionalization of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine showcases the reactivity of dihydropyridine derivatives towards forming complex structures (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties, including crystal structures and thermal behaviors of dihydropyridine derivatives, offer insights into their stability and applications. For instance, the synthesis, characterization, and X-ray analyses of certain dihydropyridines provide valuable information on their crystalline forms and stability under various conditions (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties of dihydropyridine derivatives, including their reactivity and interactions, are crucial for understanding their applications and functionalities. Studies such as the synthesis and evaluation of novel benzo[d]imidazolyl tetrahydropyridine carboxylates for their anti-inflammatory and antimicrobial activities demonstrate the broad range of chemical behaviors and potential applications of these compounds (ANISSETTI & Reddy, 2017).

科学研究应用

  1. 苄基 C-H 键的光羧化:在无金属条件下,可见光介导的苄基 C-H 键与 CO2 的羧化可以产生 2-芳基丙酸,从而合成各种药物 (Meng 等人,2019 年)

  2. 羧酸催化还原亚硝基苯的机理:羧酸在乙腈中二氢吡啶还原亚硝基苯的过程中起着至关重要的作用,当过量使用二氢吡啶时,主要产物为羟胺 (Awano 和 Tagaki,1986 年)

  3. 有机合成中的晶体和分子结构:2,4,4,6-四苯基-1,4-二氢吡啶和 4-苄基-1-甲基-2,4,6-三苯基-1,4-二氢吡啶的晶体结构揭示了它们在分子轨道上的相似性以及在有机合成中的潜在应用 (Iwasaki 等人,1987 年)

  4. 化学中的四氢吡啶合成:2,4-二烯基胺与 α,β-不饱和醛的 Morita-Baylis-Hillman 乙酸酯的分子内 1,6-共轭加成可以提供 1,2,5,6-四氢吡啶-3-羧酸酯,这在化学合成中很有价值 (Kim 等人,2016 年)

  5. 潜在的钙通道拮抗剂活性:1,4-二氢吡啶衍生物表现出分子间氢键,表明具有潜在的钙通道拮抗剂活性,这在药物应用中很重要 (Linden 等人,2011 年)

  6. 人 A3 腺苷受体的分子探针:氨基官能化的 1,4-二氢吡啶显示出作为人 A3 腺苷受体的分子探针的潜力,在药理研究中具有应用 (Li 等人,1999 年)

  7. 抗高血压剂和冠状动脉扩张剂:通过烯胺与亚烯酸酯缩合合成 1,4-二氢吡啶对于它们作为抗高血压剂和冠状动脉扩张剂的应用具有重要意义 (Abernathy,1978 年)

  8. 水性介质中的电化学还原:1-苄基-3-氨基甲酰基吡啶鎓离子在水性介质中的电化学还原导致二聚产物,这在电化学研究中是相关的 (Carelli 等人,1980 年)

  9. 合成具有抗高血压活性的二氢嘧啶:合成各种二氢嘧啶导致抗高血压活性提高,毒性和不良副作用降低 (Rana 等人,2004 年)

  10. 功能化 N-苄基-1,4-二氢吡啶用于合成:亲电取代是功能化 N-苄基-1,4-二氢吡啶的便捷方法,可以合成各种 5-功能化衍生物 (Kostyuk 等人,2002 年)

安全和危害

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

benzyl 3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKYQRWNOXUYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466527
Record name Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

CAS RN

66207-23-6
Record name Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the acyl azide in toluene (150 ml) was added dropwise to a toluene solution (150 ml) of t-butanol (30 ml) and pyridinium tosylate (9 mg) at 100° C. After completion of the addition, the reaction mixture was maintained at 100° C. for 12 hours. The reaction mixture was concentrated in vacuo, and the residue was chromatographed on silica gel (eluant: 20% ethyl acetate/hexane), providing the title compound as a viscous yellow oil, (2.4 g, 6.9 mmol, 7.5% yield from benzyl 1,2,5,6-tetrahydropyridine-1-carboxylate).
[Compound]
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,2,3,6-tetrahydropyridine (5.0 g, 60.15 mmol) and triethylamine (16.77 mL, 2 equiv) in CH2Cl2 (50 mL) was cooled to 0° C. (ice-water bath) followed by slow addition of benzyl chloroformate (9.7 mL, 1.1 equiv). After 30 min, the reaction mixture was allowed to warm slowly to rt and stirred for 4 h. The mixture was diluted with ether (300 mL), washed with 5% aq HCl (2×50 mL), satd aq NaHCO3 (40 mL) and brine (40 mL), and dried over Na2SO4. After concentration, benzyl 5,6-dihydropyridine-1(2H)-carboxylate (9.93 g, 78% yield) was left.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.77 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

83.1 g (1 mol) of 1,2,5,6-tetrahydropyridine are dissolved in 300 ml of benzene. 83 g of sodium bicarbonate are introduced into this solution and the mixture is cooled to 0° under a nitrogen atmosphere and, at this temperature, treated dropwise in the course of one hour with 332 ml of a 50% strength solution of benzyl chloroformate in toluene (1 mol). The reaction mixture is stirred at 0° for a further 21/2 hours and then poured into 1.5 liters of ice-water. The benzene phase is separated off and the aqueous phase is extracted by shaking 3 times with 250 ml of methylene chloride; subsequently the combined organic phases are washed with 1 N hydrochloric acid and then with a saturated solution of sodium chloride, dried over sodium sulphate and evaporated under a water pump vacuum. The oily residue is distilled under a high vacuum and gives 1-carbobenzyloxy-1,2,5,6-tetrahydropyridine with a boiling point of 102°-113°/0.01 mm Hg.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 3
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Citations

For This Compound
1
Citations
DA Candito, TA Martinot, J Su, J Saurí… - … Process Research & …, 2022 - ACS Publications
The synthesis of a key spiroamine building block for a medicinal chemistry program is described. Key innovations were a regioselective epoxide ring opening and a late-stage Pictet–…
Number of citations: 2 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。